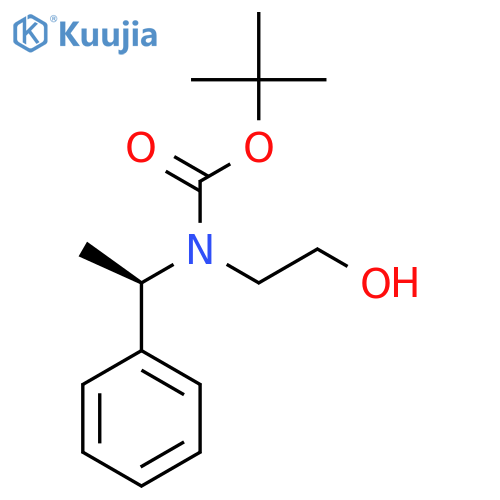Cas no 2490566-80-6 (tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate)

2490566-80-6 structure
商品名:tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate
tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate
- 2490566-80-6
- EN300-27718195
- tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate
-
- インチ: 1S/C15H23NO3/c1-12(13-8-6-5-7-9-13)16(10-11-17)14(18)19-15(2,3)4/h5-9,12,17H,10-11H2,1-4H3/t12-/m1/s1
- InChIKey: AEUBIMCNTKYAOK-GFCCVEGCSA-N
- ほほえんだ: O(C(N(CCO)[C@H](C)C1C=CC=CC=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 265.16779360g/mol
- どういたいしつりょう: 265.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 49.8Ų
tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27718195-10g |
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate |
2490566-80-6 | 10g |
$2884.0 | 2023-09-10 | ||
| Enamine | EN300-27718195-0.25g |
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate |
2490566-80-6 | 0.25g |
$617.0 | 2023-09-10 | ||
| Enamine | EN300-27718195-0.1g |
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate |
2490566-80-6 | 0.1g |
$591.0 | 2023-09-10 | ||
| Enamine | EN300-27718195-0.5g |
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate |
2490566-80-6 | 0.5g |
$645.0 | 2023-09-10 | ||
| Enamine | EN300-27718195-5.0g |
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate |
2490566-80-6 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-27718195-0.05g |
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate |
2490566-80-6 | 0.05g |
$563.0 | 2023-09-10 | ||
| Enamine | EN300-27718195-1g |
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate |
2490566-80-6 | 1g |
$671.0 | 2023-09-10 | ||
| Enamine | EN300-27718195-2.5g |
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate |
2490566-80-6 | 2.5g |
$1315.0 | 2023-09-10 | ||
| Enamine | EN300-27718195-10.0g |
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate |
2490566-80-6 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-27718195-1.0g |
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate |
2490566-80-6 | 1g |
$671.0 | 2023-05-25 |
tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Ping Tong Food Funct., 2020,11, 628-639
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
2490566-80-6 (tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate) 関連製品
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬